molecular formula C22H27ClN2O3 B070470 (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 166169-15-9

(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B070470
CAS No.: 166169-15-9
M. Wt: 402.9 g/mol
InChI Key: WQZKTGMHLDJLKO-FKLPMGAJSA-N
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Description

(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C22H27ClN2O3 and its molecular weight is 402.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

One study detailed the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, highlighting their potential as anticancer agents. The research demonstrated the tetrahydroisoquinoline moiety's significance in biologically active molecules, including potent cytotoxic agents. These compounds displayed remarkable in vitro anticancer activity against various breast cancer cell lines, underscoring their potential in cancer therapy (Redda, Gangapuram, Ardley, 2010).

Antimuscarinic Properties

Another study focused on the synthesis and evaluation of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as muscarinic receptor antagonists. These compounds demonstrated high affinities for the M3 receptor, with selectivity over the M2 receptor, suggesting their potential use in treating overactive bladder symptoms without significant side effects such as dry mouth (Naito et al., 2005).

Local Anesthetic Activity and Acute Toxicity

Research on isoquinoline alkaloids has also investigated their local anesthetic activity, acute toxicity, and structure-toxicity relationships. A study synthesized a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, evaluating their pharmacodynamic and pharmacokinetic properties. The compounds displayed high local anesthetic activity in rabbit eyes, with toxicity varying among the derivatives. This research indicates the potential for further modifications of these compounds to develop promising drug candidates (Azamatov et al., 2023).

Properties

IUPAC Name

benzyl (3S)-2-[(2S)-2-amino-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H/t19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZKTGMHLDJLKO-FKLPMGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166169-15-9
Record name 166169-15-9
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